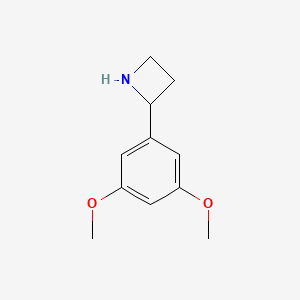
4-Vinyl-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinyl-3-methoxyphenol, also known as 4-hydroxy-3-methoxystyrene, is an organic compound with the molecular formula C9H10O2. It is a phenolic compound containing a vinyl group and a methoxy group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Vinyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the demethylation of 4-methoxyphenol followed by a vinylation reaction. The demethylation can be achieved using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts . The vinylation step typically involves the use of vinyl halides under basic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-ethyl-3-methoxyphenol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinyl-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
4-Vinyl-3-methoxyphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Vinyl-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Anti-inflammatory Effects: By inhibiting these enzymes, this compound reduces inflammation and oxidative damage in cells.
Neuroprotection: The compound’s ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways contributes to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
4-Vinyl-3-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): This compound has a methoxy group at the ortho position and is known for its use in flavorings and fragrances.
3-Methoxyphenol: Similar to this compound but with the methoxy group at the meta position, it is used in the synthesis of various organic compounds.
4-Methoxyphenol:
Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-ethenyl-3-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
UMDJLUGAMDTLDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



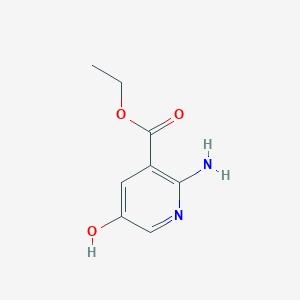
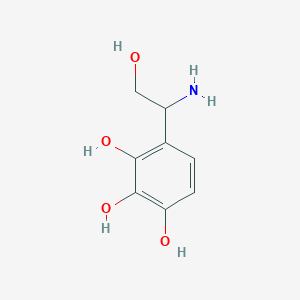
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
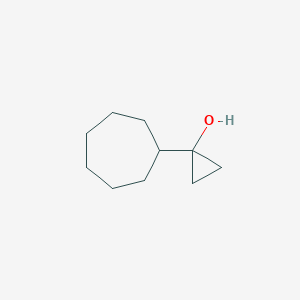
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
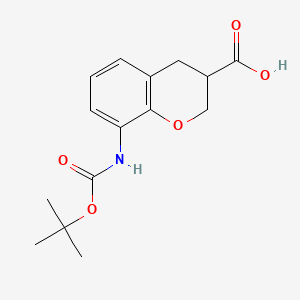
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
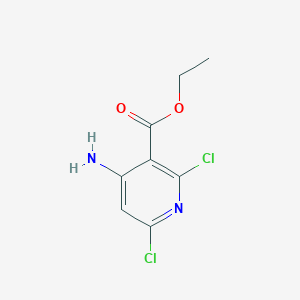

![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
